2-Amino-3-piperazin-1-ylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

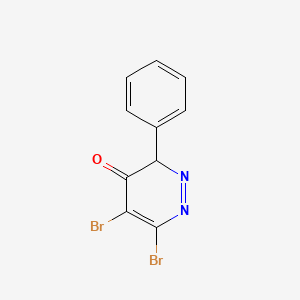

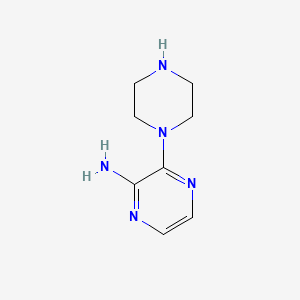

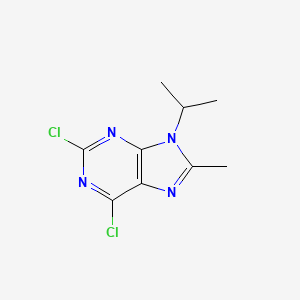

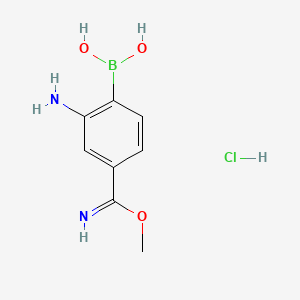

“2-Amino-3-piperazin-1-ylpyrazine” is a chemical compound with the molecular formula C8H13N5 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of considerable research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 179.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented .Scientific Research Applications

Genotoxicity Study

2-Amino-3-piperazin-1-ylpyrazine derivatives have been examined for genotoxicity potential. One study focused on a derivative known as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which showed metabolism-dependent genotoxicity. This compound was investigated for its potential use in obesity treatment due to its inhibitory effects on food intake and body weight reduction (Kalgutkar et al., 2007).

Synthesis of Pharmaceutical Compounds

The compound has been used as a catalyst in the synthesis of pharmaceutically significant 2-amino-3-cyano-4H-pyrans, demonstrating a simple, efficient, and environmentally friendly process (Yousefi et al., 2018).

Development of Receptor Antagonists

Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines have been synthesized for potential use as adenosine A2a receptor antagonists. This application is relevant in the development of treatments for various neurological and psychiatric disorders (Peng et al., 2005).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties. A study synthesized 5-Aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and evaluated their effects on blood coagulation and acute toxicity, demonstrating potential applications in antimicrobial treatments (Gein et al., 2013).

Safety and Hazards

“2-Amino-3-piperazin-1-ylpyrazine” is primarily used for research and development purposes and is not intended for medicinal or household use . The safety data sheet suggests that in case of exposure, one should move to fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

properties

IUPAC Name |

3-piperazin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQDUPZKFLAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668094 |

Source

|

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59215-43-9 |

Source

|

| Record name | 3-(1-Piperazinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)